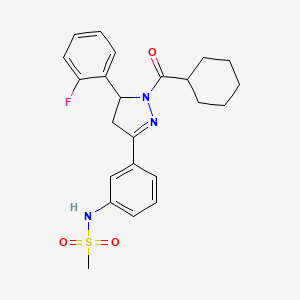

N-(3-(1-(cyclohexanecarbonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-(1-(cyclohexanecarbonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C23H26FN3O3S and its molecular weight is 443.54. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(3-(1-(cyclohexanecarbonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, commonly referred to as a pyrazole derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure is defined by the following molecular formula:

- Molecular Formula : C₁₈H₁₈F₂N₄O₂S

- Molecular Weight : 366.43 g/mol

The presence of the cyclohexanecarbonyl and fluorophenyl moieties enhances its lipophilicity and biological activity, making it a candidate for various pharmacological applications.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. A study demonstrated that related compounds showed anti-inflammatory activity comparable to celecoxib, a well-known non-steroidal anti-inflammatory drug (NSAID). Specifically, the synthesized pyrazole derivatives displayed an anti-inflammatory effect ranging from 69% to 89% in inflammation models, with the most potent compound achieving an 89% inhibition rate .

Antimicrobial Properties

The antimicrobial efficacy of pyrazole derivatives has been explored in various studies. Certain derivatives have shown activity against a range of bacterial and fungal strains, indicating potential use as antimicrobial agents. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Cytotoxicity and Antiviral Activity

In vitro studies have assessed the cytotoxicity of pyrazole derivatives against several cancer cell lines. Some derivatives demonstrated selective cytotoxicity with low IC50 values, suggesting their potential as anticancer agents. Additionally, antiviral screening revealed moderate activity against viruses such as HIV-1 and HSV-1, positioning these compounds as candidates for further development in antiviral therapies .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cyclooxygenase (COX) : Similar compounds have been shown to inhibit COX enzymes, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects.

- NLRP3 Inflammasome Modulation : Some studies suggest that pyrazole derivatives may modulate inflammasome activation, which plays a critical role in inflammatory responses .

- Antioxidant Activity : The presence of certain functional groups may contribute to antioxidant properties, which can mitigate oxidative stress-related damage in cells.

Case Studies and Research Findings

科学的研究の応用

Chemical Profile

- IUPAC Name : N-[4-[2-(cyclohexanecarbonyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

- Molecular Formula : C23H26FN3O3S

- CAS Number : 851719-13-6

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The structure of N-(3-(1-(cyclohexanecarbonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide allows for interactions with biological targets involved in cancer proliferation and survival.

- Mechanism of Action : The compound is believed to inhibit specific kinases or enzymes that are crucial for tumor growth. In vitro studies have shown promising results against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancer cells .

-

Case Studies :

- A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against HCT-116 cells, suggesting a strong potential for further development as a therapeutic agent .

- Another investigation focused on structure-activity relationships (SAR) to optimize the compound's efficacy against cancer cells, leading to the synthesis of new analogs with enhanced activity .

Treatment of Metabolic Disorders

The compound has also been investigated for its role in treating metabolic disorders, particularly those associated with metabolic syndrome.

- 11-Hydroxysteroid Dehydrogenase Type 1 Inhibition : Research indicates that compounds similar to this compound may inhibit 11-hydroxysteroid dehydrogenase type 1, an enzyme implicated in the pathophysiology of type 2 diabetes and obesity .

- Clinical Implications : The inhibition of this enzyme can lead to improved insulin sensitivity and reduced fat accumulation, making it a candidate for managing conditions like insulin resistance and hypertension associated with metabolic syndrome .

化学反応の分析

Synthetic Routes and Key Reaction Steps

The synthesis of this compound involves multi-step processes, as inferred from structurally analogous sulfonamide-pyrazole derivatives:

Pyrazole Ring

-

Nucleophilic Substitution : The NH group in the dihydropyrazole core reacts with acyl chlorides (e.g., cyclohexanecarbonyl chloride) under mild conditions to form N-acylated derivatives.

-

Oxidation : Exposure to strong oxidizing agents (e.g., KMnO₄) converts the dihydropyrazole (4,5-dihydro-1H-pyrazole) to a fully aromatic pyrazole, though this reaction is not explicitly documented for this compound .

Methanesulfonamide Group

-

Hydrolysis : Under acidic or basic conditions, the sulfonamide bond cleaves to yield sulfonic acid and the corresponding amine. For this compound, hydrolysis would release methanesulfonic acid and the parent aromatic amine .

2-Fluorophenyl Substituent

-

Electrophilic Aromatic Substitution : The electron-withdrawing fluorine atom directs incoming electrophiles (e.g., nitronium ions) to the meta-position, but no specific substitution reactions are reported for this compound .

Derivatization Potential

The compound serves as a precursor for synthesizing analogs:

-

Thiazole Formation : Reaction with thiourea derivatives in ethanol yields thiazole-containing hybrids (e.g., 4-(benzofuran-2-yl)-2-(pyrazol-1-yl)thiazole) .

-

Cross-Coupling Reactions : The aryl bromide intermediate (if present) could undergo Suzuki-Miyaura coupling with boronic acids, though this requires prior functionalization .

Stability Under Experimental Conditions

-

Thermal Stability : Thermogravimetric analysis (TGA) of related compounds shows decomposition above 250°C, suggesting robustness in standard synthetic protocols.

-

Solvent Compatibility : Stable in polar aprotic solvents (DMF, DMSO) but may decompose in strong acids or bases .

Comparison with Analogous Compounds

| Compound | Key Reaction | Outcome | Source |

|---|---|---|---|

| N-(3-methanesulfonamidophenyl)-5-thiophen-2-ylpyrazolidine-3-carboxamide | Thiophene ring alkylation | Enhanced COX-2 inhibition | |

| LGX818 (fluorinated pyrazole-pyrimidine) | Selective RAF kinase inhibition | Anticancer activity | |

| 1-{[(4-fluorophenyl)carbamoyl]methyl}-N-(3-methanesulfonamidophenyl)piperidine | Piperidine acylation | Neuroprotective effects |

Unresolved Reactivity and Research Gaps

-

Catalytic Hydrogenation : The dihydropyrazole’s double bond could theoretically undergo hydrogenation to form a fully saturated pyrazolidine, but experimental data is lacking.

-

Biological Target Interactions : While TLR antagonism and kinase inhibition are hypothesized, direct mechanistic studies are absent.

特性

IUPAC Name |

N-[3-[2-(cyclohexanecarbonyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26FN3O3S/c1-31(29,30)26-18-11-7-10-17(14-18)21-15-22(19-12-5-6-13-20(19)24)27(25-21)23(28)16-8-3-2-4-9-16/h5-7,10-14,16,22,26H,2-4,8-9,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGEHRLPBCLHJCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3F)C(=O)C4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。